molecular formula C18H21NO5 B2815981 N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide CAS No. 321949-82-0

N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2815981
CAS No.: 321949-82-0
M. Wt: 331.368
InChI Key: BJJPEMPRBSSWPQ-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative supplied For Research Use Only. This compound is of significant interest in medicinal chemistry and chemical biology, particularly in the investigation of enzyme inhibition pathways. Structurally related benzamides featuring the 3,4,5-trimethoxybenzamide moiety have demonstrated potent biological activities in research settings. Compounds within this chemical class have been identified as acetylcholinesterase (AChE) inhibitors with IC50 values in the low micromolar range (4.0-16.5 μM), suggesting potential for neurological research applications . The molecular scaffold is characterized by a benzamide core substituted with methoxy groups at the 3, 4, and 5 positions, which is known to contribute to binding affinity with enzyme active sites. Research on analogous structures has revealed that these molecules can interact with conserved residues of the catalytic triad (e.g., HIS447) and the peripheral anionic site (e.g., TYR72, TYR124, TRP286) of acetylcholinesterase, establishing them as valuable tools for studying cognitive function and neurodegenerative conditions . Furthermore, related N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide compounds have been investigated as tyrosinase inhibitors, highlighting the versatility of this chemical class in probing diverse enzymatic systems . The specific substitution pattern with hydroxy and dimethyl groups on the aniline ring of this particular analog may influence its solubility, metabolic stability, and target selectivity. Researchers can utilize this compound for various applications including enzyme kinetics studies, molecular docking simulations, structure-activity relationship (SAR) investigations, and as a synthetic intermediate for further chemical derivatization. All research must be conducted in compliance with applicable laboratory safety regulations.

Properties

IUPAC Name

N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-10-11(2)14(20)7-6-13(10)19-18(21)12-8-15(22-3)17(24-5)16(9-12)23-4/h6-9,20H,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJPEMPRBSSWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-hydroxy-2,3-dimethylphenylamine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide and related derivatives:

Compound Name Substituents on Amine Side Chain Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-hydroxy-2,3-dimethylphenyl 317.34 Hydrophobic methyl groups enhance membrane permeability; hydroxy group enables H-bonding .
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide 4-hydroxyphenyl 303.30 Memory-enhancing activity in animal models; simpler structure with lower logP .
N-(4-bromophenyl)-3,4,5-trimethoxybenzamide 4-bromophenyl 376.20 Electron-withdrawing Br substituent reduces solubility; crystallizes via N–H···O bonds .
N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide 4-cyanophenyl 312.32 Cyano group increases metabolic stability but reduces bioavailability .
N-(2-hydroxyethyl)-3,4,5-trimethoxybenzamide 2-hydroxyethyl 255.27 Polar side chain improves aqueous solubility; limited cytotoxicity .
Trimethobenzamide 4-(2-dimethylaminoethoxy)benzyl 388.45 Anti-emetic drug; dimethylaminoethoxy group enhances CNS penetration .

Key Structural and Functional Insights :

Substituent Effects on Bioactivity: Hydroxy vs. Methoxy Groups: Derivatives with a 4-hydroxyphenyl group (e.g., ) exhibit memory-enhancing effects, likely due to hydrogen bonding with neural targets. In contrast, methoxy-rich analogs (e.g., ) show cytotoxic activity, possibly via tubulin binding or DNA intercalation. Electron-Withdrawing Groups: Bromo and cyano substituents () reduce solubility but enhance metabolic stability, making them suitable for prolonged action in hydrophobic environments.

Physical Properties :

  • Melting Points : Hydroxy-containing derivatives (e.g., 4d in , m.p. 214–216°C) generally have lower melting points than methoxy-rich analogs due to disrupted crystallinity from H-bonding.
  • Solubility : Polar side chains (e.g., 2-hydroxyethyl in ) improve aqueous solubility, whereas methyl groups (as in the target compound) increase hydrophobicity.

Synthetic Routes :

  • Most analogs are synthesized via condensation of 3,4,5-trimethoxybenzoyl chloride with substituted anilines or hydrazides (). The target compound likely follows a similar pathway, using 4-hydroxy-2,3-dimethylaniline as the nucleophile.

Biological Activity Trends: Cytotoxicity: Compounds with furan or chlorophenyl substituents (e.g., 6a in , IC₅₀ ~1.5 µM against MCF-7 cells) show potent activity, while hydroxyethyl derivatives () are less active. CNS Effects: The dimethylaminoethoxy group in trimethobenzamide () facilitates blood-brain barrier penetration, a feature absent in the target compound due to its bulky methyl groups.

Biological Activity

N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a benzamide core with multiple substituents, including hydroxy and methoxy groups, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO5C_{18}H_{21}NO_5. Its structure can be represented as follows:

  • IUPAC Name: this compound
  • CAS Number: 321949-82-0
  • Molecular Weight: 341.36 g/mol

Structural Features

The presence of hydroxy and trimethoxy groups enhances the compound's potential for diverse chemical interactions. These groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity to proteins and enzymes.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxy group can act as a hydrogen bond donor, while the methoxy groups may enhance lipophilicity, facilitating membrane permeability. This dual action allows the compound to modulate various biological pathways.

Reported Biological Activities

  • Antioxidant Activity:
    • The compound has been shown to exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects:
    • Studies indicate that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
  • Antimicrobial Properties:
    • Preliminary research suggests that this compound possesses antimicrobial activity against various bacterial strains.

Case Studies

  • Antioxidant Study:
    A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls.
  • Anti-inflammatory Research:
    In a murine model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers such as IL-6 and TNF-alpha.

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateLow
N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamideModerateHighModerate
3,4,5-TrimethoxybenzamideLowLowHigh

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-hydroxy-2,3-dimethylphenylamine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. Common solvents used include dichloromethane or chloroform with bases like triethylamine or pyridine to neutralize byproducts.

Q & A

Q. What are the key synthetic routes for preparing N-(4-hydroxy-2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide?

A common approach involves coupling 3,4,5-trimethoxybenzoyl chloride with 4-amino-2,3-dimethylphenol under basic conditions. The synthesis typically proceeds in two steps:

Acid chloride preparation : React 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) to form the reactive acyl chloride intermediate.

Amide bond formation : React the acyl chloride with 4-amino-2,3-dimethylphenol in a polar aprotic solvent (e.g., THF) with a base (e.g., triethylamine) to neutralize HCl byproducts.
Yield optimization often requires controlled stoichiometry, inert atmospheres, and purification via column chromatography .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methoxy (-OCH₃), amide (-CONH-), and hydroxyl (-OH) groups. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methoxy protons (δ ~3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) matching the molecular formula (C₁₉H₂₃NO₅).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions), critical for structural validation .

Q. How can researchers assess the compound’s solubility and stability for biological assays?

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via LC-MS .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Substituent modification : Vary methoxy/hydroxy groups or the dimethylphenyl moiety to evaluate effects on target binding.
  • Biological assays : Compare tyrosinase inhibition (IC₅₀) or receptor-binding affinity (Kd) across analogs. For example, replacing the 4-hydroxy group with a halogen alters electron density and hydrogen-bonding capacity .
  • Computational modeling : Use molecular docking (e.g., AutoDock) to predict interactions with enzymes like tyrosinase, guided by crystallographic data .

Q. How can conflicting data on biological activity be resolved?

  • Reproducibility checks : Validate assays across independent labs using standardized protocols (e.g., enzyme kinetics under identical pH and temperature).
  • Purity reassessment : Re-examine compound purity via HPLC and NMR to rule out impurities (e.g., residual solvents or byproducts) skewing results.
  • Target specificity profiling : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

Q. What advanced methods elucidate the compound’s mechanism of action in enzyme inhibition?

  • Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and tyrosinase.
  • X-ray crystallography : Resolve co-crystal structures to visualize binding poses and key interactions (e.g., hydrogen bonds with catalytic copper ions in tyrosinase) .

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Catalyst screening : Test palladium or copper catalysts for coupling efficiency.
  • Green chemistry approaches : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time .

Q. What role does crystallography play in understanding this compound’s solid-state behavior?

Single-crystal X-ray diffraction reveals:

  • Dihedral angles : Between aromatic rings (e.g., ~71.59° in analogs), influencing molecular planarity and packing .
  • Hydrogen-bonding networks : Stabilizing interactions (e.g., N–H⋯O and O–H⋯O) that dictate solubility and melting point .

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